rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate is a synthetic organic compound with the molecular formula C16H24N2O4S It is characterized by the presence of a tert-butyl carbamate group and a benzylsulfamoyl group attached to a cyclobutyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate typically involves the following steps:
Formation of the Cyclobutyl Ring: The cyclobutyl ring can be synthesized through a cyclization reaction involving appropriate starting materials.
Introduction of the Benzylsulfamoyl Group: The benzylsulfamoyl group is introduced via a sulfonamide formation reaction, where a benzylamine derivative reacts with a sulfonyl chloride.
Attachment of the tert-Butyl Carbamate Group: The final step involves the reaction of the intermediate compound with tert-butyl chloroformate to form the desired carbamate.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace specific functional groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents in solvents like ether or tetrahydrofuran.
Substitution: Nucleophiles such as amines, thiols, and halides in polar aprotic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate involves its interaction with specific molecular targets. The benzylsulfamoyl group can form hydrogen bonds and other interactions with proteins or enzymes, potentially inhibiting their activity. The cyclobutyl ring provides structural rigidity, enhancing the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- tert-butyl N-[(1r,3r)-3-(cyclobutylamino)cyclobutyl]carbamate
- tert-butyl N-[(1r,3r)-3-(benzylamino)cyclobutyl]carbamate
Uniqueness
rac-tert-butyl N-[(1r,3r)-3-(benzylsulfamoyl)cyclobutyl]carbamate is unique due to the presence of the benzylsulfamoyl group, which imparts distinct chemical and biological properties. This differentiates it from other similar compounds that may lack this functional group or have different substituents.
Properties
CAS No. |
2580227-43-4 |
---|---|
Molecular Formula |
C16H24N2O4S |
Molecular Weight |
340.4 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.